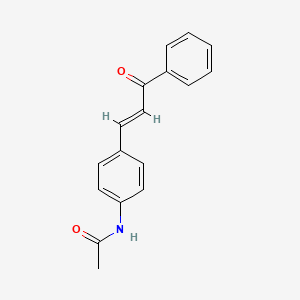
bradykinin, (hydroxy-Pro)(3)-Lys-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bradykinin, (hydroxy-Pro)(3)-Lys-, is a peptide that belongs to the family of kinins. It is a potent vasodilator and plays a crucial role in inflammation, pain, and cardiovascular diseases. Bradykinin, (hydroxy-Pro)(3)-Lys-, is synthesized by the enzymatic activity of kininogenases, which cleave kininogens to release kinins.
作用機序
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, exerts its biological effects by binding to two G protein-coupled receptors, B1 and B2. B2 receptors are constitutively expressed, whereas B1 receptors are induced in response to tissue injury or inflammation. The binding of bradykinin to B2 receptors leads to the activation of phospholipase C, which results in the production of inositol triphosphate and diacylglycerol. Inositol triphosphate activates calcium channels, leading to an increase in intracellular calcium levels. Diacylglycerol activates protein kinase C, which phosphorylates various proteins, leading to their activation or inhibition. The activation of B1 receptors leads to the activation of the mitogen-activated protein kinase pathway, which results in the activation of various transcription factors.
Biochemical and Physiological Effects
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has various biochemical and physiological effects, including vasodilation, increased vascular permeability, bronchoconstriction, pain, and inflammation. It also stimulates the release of various cytokines, chemokines, and growth factors, which play a crucial role in tissue repair and regeneration.
実験室実験の利点と制限
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is a potent research tool for studying the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs. However, the use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has some limitations. The effects of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, are short-lived, and it is rapidly degraded by kininases. Therefore, its effects need to be studied in real-time, and its degradation needs to be inhibited.
将来の方向性
The future directions of research on bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, include the development of novel drugs that target kinin receptors for the treatment of cardiovascular diseases, pain, and inflammation. The role of kinins in tissue repair and regeneration needs to be further explored. The use of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, in drug discovery and development needs to be further investigated. The development of novel methods for the stabilization of bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, and its analogs is also an area of future research.
合成法
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, is synthesized by the enzymatic cleavage of high molecular weight kininogen by kininogenases. The kininogenases cleave the kininogen at specific sites to release the kinins, which include bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-. The kininogenases are present in various tissues, including the liver, pancreas, kidneys, and endothelial cells.
科学的研究の応用
Bradykinin, (bradykinin, (hydroxy-Pro)(3)-Lys-)(3)-Lys-, has been extensively studied for its role in inflammation, pain, and cardiovascular diseases. It is used as a research tool to study the mechanism of action of kinins and their receptors. It is also used to study the physiological and biochemical effects of kinins in various tissues and organs.
特性
CAS番号 |
113662-39-8 |
|---|---|
分子式 |
C10H7Li2O6P |
分子量 |
0 |
同義語 |
bradykinin, (hydroxy-Pro)(3)-Lys- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



